![molecular formula C23H22N2O3S B2590905 N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 863004-79-9](/img/structure/B2590905.png)
N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
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Description
N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- A study presented the synthesis of a benzothiazepine derivative, highlighting the potential for such compounds in chemical research for developing new chemical entities with specific properties and activities. The synthesis process and characterization of these compounds can provide a foundation for further investigation into their potential applications in various fields, including pharmacology and materials science (Nguyen et al., 2018).
Crystal Structure and Biological Activity
- Another study focused on the synthesis, crystal structure, and biological activity of a compound with a similar structural motif, suggesting that these molecules can have herbicidal and fungicidal activities. This implies that derivatives of such compounds could be explored for agricultural applications, potentially leading to the development of new herbicides or fungicides (Hu Jingqian et al., 2016).
Synthesis and Antimicrobial Activity
- Research into dibenzo[b,f][1,4]thiazepine derivatives carrying specific moieties has shown significant antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests that such compounds could be valuable in the search for new antimicrobial agents, addressing the growing concern of antibiotic resistance (Tailor et al., 2014).
Synthetic Methodologies
- The development of novel synthetic routes for benzothiazepine derivatives is an area of active research. For example, microwave-assisted synthesis has been utilized to efficiently produce benzothiazepine derivatives with potential antimicrobial activity. This highlights the ongoing efforts to optimize synthetic methods for producing such compounds, which could streamline their development for various applications (Raval et al., 2012).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-15-7-5-8-17(16(15)2)24-22(26)14-25-18-9-3-4-11-20(18)29-21(13-23(25)27)19-10-6-12-28-19/h3-12,21H,13-14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDLGRBQKJYSRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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